molecular formula C20H20N8O3S2 B11427813 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11427813
M. Wt: 484.6 g/mol
InChI Key: MTJRUJNPQMGVDE-UHFFFAOYSA-N
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Description

2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which includes multiple heterocyclic rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic synthesis. The process starts with the preparation of the core heterocyclic structures, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • **2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-({5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N8O3S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C20H20N8O3S2/c1-3-17-25-26-19(33-17)23-16(30)10-32-20-27-24-14(8-12-9-15(29)22-18(31)21-12)28(20)13-6-4-5-11(2)7-13/h4-7,9H,3,8,10H2,1-2H3,(H,23,26,30)(H2,21,22,29,31)

InChI Key

MTJRUJNPQMGVDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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